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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B15595994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel, complex natural products with significant biological activities

continues to drive the search for new therapeutic agents. Among these, the lancifodilactone

scaffold, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra

genus, has demonstrated promising anti-HIV activity. This guide provides a comparative

analysis of the structure-activity relationship (SAR) of the lancifodilactone scaffold, presenting

available experimental data, detailing relevant experimental protocols, and visualizing

hypothesized mechanisms of action.

Quantitative Analysis of Anti-HIV Activity
The anti-HIV-1 activity of several lancifodilactone derivatives has been evaluated, with key data

summarized in the table below. For comparison, data for other anti-HIV natural products and a

standard reverse transcriptase inhibitor are also included.
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Compo
und

Scaffold
Type

Cell
Line

Virus
Strain

EC₅₀
(µg/mL)

CC₅₀
(µg/mL)

Selectiv
ity
Index
(SI)

Referen
ce

Lancifodil

actone F

Lancifodil

actone
C8166 HIV-1

20.69 ±

3.31
> 200 > 9.67 [1][2]

Lancifodil

actone G

Lancifodil

actone
C8166 HIV-1

95.47 ±

14.19
> 200 > 2.09

Micrandil

actone C

Lancifodil

actone-

like

C8166 HIV-1 7.71 > 200 > 25.94 [3]

Schigran

dilactone

C

Lancifodil

actone-

like

C8166 HIV-1 5.1 - - [4]

Nigranoic

Acid

Triterpen

oid
- HIV-1 RT - - - [5]

Betulinic

Acid

Triterpen

oid
H9 HIV-1 0.35 nM - 20,000 [6]

Zidovudi

ne (AZT)

Nucleosi

de RT

Inhibitor

MT-4 HIV-1 0.002 > 100 > 50,000 [7]

Note: A comprehensive structure-activity relationship for the lancifodilactone scaffold is not yet

fully established due to the limited number of synthesized and tested analogues. The available

data suggests that modifications to the nortriterpenoid backbone can significantly influence

anti-HIV potency.

Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the anti-

HIV activity and cytotoxicity of the lancifodilactone derivatives.
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Anti-HIV-1 Activity Assay (Cytopathic Effect Inhibition)
This assay evaluates the ability of a compound to protect cells from the cytopathic effects of

HIV-1 infection.

Cell Line: C8166, a human T-cell leukemia line, is commonly used.

Virus: Laboratory-adapted strains of HIV-1, such as HIV-1IIIB, are used to infect the cells.

Procedure:

C8166 cells are seeded in 96-well plates.

Serial dilutions of the test compounds (e.g., lancifodilactone derivatives) are added to the

wells.

A predetermined optimal dose of HIV-1 is added to the wells, with uninfected cells serving

as a negative control and cells infected in the absence of the compound as a positive

control. Zidovudine (AZT) is typically used as a reference compound.

The plates are incubated at 37°C in a 5% CO₂ incubator for 4-6 days.

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) colorimetric method. The absorbance is measured at 570

nm.

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound

that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay
This assay determines the toxicity of the compounds to the host cells.

Cell Line: The same cell line used in the anti-HIV assay (e.g., C8166) is used.

Procedure:

Cells are seeded in 96-well plates.
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Serial dilutions of the test compounds are added to the wells.

The plates are incubated under the same conditions as the anti-HIV assay.

Cell viability is determined using the MTT method.

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound

that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined

by the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more promising therapeutic

window.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
While not directly confirmed for lancifodilactones, related compounds from Schisandra have

shown activity against HIV-1 RT. This assay would be a crucial step in elucidating the

mechanism of action.

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

Principle: A colorimetric assay that measures the incorporation of digoxigenin- and biotin-

labeled dUTPs into a DNA strand using a poly(A) template and an oligo(dT) primer.

Procedure:

The reaction is performed in a microplate coated with streptavidin.

The test compound is incubated with the enzyme, template/primer hybrid, and dNTPs.

The biotin-labeled DNA product binds to the streptavidin-coated plate.

The incorporated digoxigenin is detected using an anti-digoxigenin-peroxidase conjugate

and a colorimetric substrate.

The absorbance is measured, and the inhibitory activity is calculated.

Visualizing the Mechanism and Workflow
To better understand the potential mechanism of action and the experimental process, the

following diagrams have been generated using the DOT language.
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Caption: Hypothesized mechanism of anti-HIV action for the Lancifodilactone scaffold.
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Caption: General workflow for evaluating the anti-HIV potential of Lancifodilactone derivatives.

Concluding Remarks
The lancifodilactone scaffold represents a promising starting point for the development of new

anti-HIV agents. The available data indicates that these nortriterpenoids can exhibit potent and

selective activity against HIV-1. However, to fully realize their therapeutic potential, further

research is imperative. A systematic synthesis of analogues and their biological evaluation is

necessary to establish a clear structure-activity relationship. Furthermore, detailed mechanistic

studies are required to identify the precise molecular target(s) and signaling pathways

modulated by these compounds. The hypothesized inhibition of reverse transcriptase provides
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a logical direction for these future investigations. The workflows and comparative data

presented in this guide aim to facilitate and inform these ongoing research efforts in the quest

for novel and effective HIV therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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